molecular formula C8H2F5NO B1411607 3,5-Difluoro-2-(trifluoromethoxy)benzonitrile CAS No. 1803828-45-6

3,5-Difluoro-2-(trifluoromethoxy)benzonitrile

Cat. No.: B1411607
CAS No.: 1803828-45-6
M. Wt: 223.1 g/mol
InChI Key: LTEBTAWWFNYAFQ-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-(trifluoromethoxy)benzonitrile: is an organic compound characterized by the presence of fluorine atoms and a nitrile group attached to a benzene ring. This compound is of significant interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-2-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms and trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid

Biological Activity

3,5-Difluoro-2-(trifluoromethoxy)benzonitrile is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C9H4F5N
  • Molecular Weight : 227.13 g/mol

The presence of multiple fluorine atoms contributes to the compound's lipophilicity and potential bioactivity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethoxy group enhances the compound's binding affinity to certain receptors and enzymes, potentially modulating their activity.

Potential Targets:

  • Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has the potential to modulate receptor activity, particularly in the context of central nervous system disorders.

Biological Activity Data

Various studies have explored the biological activity of fluorinated compounds similar to this compound. The following table summarizes findings from relevant research:

StudyCompoundActivityIC50 Value (µM)Notes
BAY-069BCAT1/2 Inhibitor0.12High selectivity for BCAT1 and BCAT2
VU0285683mGluR5 NAM0.05Selective allosteric modulator
Various Trifluoromethyl CompoundsEnzyme InhibitionVariesGeneral trend shows improved potency with trifluoromethyl groups

Case Study 1: Inhibition of BCAT Enzymes

A study conducted on a series of benzonitrile derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited significant inhibitory effects on branched-chain amino acid transaminases (BCAT). The most potent compound showed an IC50 value as low as 0.12 µM, indicating strong enzyme inhibition and potential therapeutic applications in metabolic disorders.

Case Study 2: Modulation of mGluR5 Receptors

Another investigation into compounds similar to this compound revealed that certain derivatives acted as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). These compounds exhibited high affinity and selectivity, suggesting a pathway for developing treatments for anxiety and schizophrenia.

Properties

IUPAC Name

3,5-difluoro-2-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5NO/c9-5-1-4(3-14)7(6(10)2-5)15-8(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEBTAWWFNYAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)OC(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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